N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Overview
Description
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both isoindolinone and sulfanylacetamide moieties in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via a nucleophilic substitution reaction using a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoindolinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes, receptors, or proteins, leading to modulation of biological pathways. The sulfanylacetamide group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylacetamide: Lacks the sulfanyl group, which may result in different biological activity.
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide: Contains a chlorine atom, which may alter its reactivity and biological properties.
Uniqueness
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is unique due to the presence of both isoindolinone and sulfanylacetamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)24-10-16(21)19-12-5-8-14-15(9-12)18(23)20(2)17(14)22/h3-9H,10H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSESPNCAADPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322421 | |
Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677940 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
895455-86-4 | |
Record name | N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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